molecular formula C12H12N4O4 B14618196 1,3-Dimethyl-5-nitro-6-(phenylamino)pyrimidine-2,4(1h,3h)-dione CAS No. 59119-49-2

1,3-Dimethyl-5-nitro-6-(phenylamino)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B14618196
CAS No.: 59119-49-2
M. Wt: 276.25 g/mol
InChI Key: DXZZHLQBMRSICV-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-nitro-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-nitro-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione typically involves the nitration of 1,3-dimethyl-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-nitro-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides, often in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: 1,3-Dimethyl-5-amino-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,3-Dimethyl-5-nitro-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-nitro-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylamino group may also contribute to its binding affinity with certain enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-nitro-6-(methylamino)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a methylamino group instead of a phenylamino group.

    1,3-Dimethyl-5-nitro-6-(ethylamino)pyrimidine-2,4(1H,3H)-dione: Similar structure but with an ethylamino group instead of a phenylamino group.

Uniqueness

1,3-Dimethyl-5-nitro-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the phenylamino group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

59119-49-2

Molecular Formula

C12H12N4O4

Molecular Weight

276.25 g/mol

IUPAC Name

6-anilino-1,3-dimethyl-5-nitropyrimidine-2,4-dione

InChI

InChI=1S/C12H12N4O4/c1-14-10(13-8-6-4-3-5-7-8)9(16(19)20)11(17)15(2)12(14)18/h3-7,13H,1-2H3

InChI Key

DXZZHLQBMRSICV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])NC2=CC=CC=C2

Origin of Product

United States

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